Fulvestrant-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fulvestrant-d3 is a deuterated form of fulvestrant, a selective estrogen receptor downregulator (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . The deuterated version, this compound, is often used as an internal standard in analytical chemistry due to its stability and similarity to the non-deuterated compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fulvestrant-d3 involves the incorporation of deuterium atoms into the fulvestrant molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents . The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into specific positions of the fulvestrant molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for use as an internal standard .
Chemical Reactions Analysis
Types of Reactions
Fulvestrant-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Fulvestrant-d3 has a wide range of scientific research applications, including:
Mechanism of Action
Fulvestrant-d3 exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding downregulates the receptors, preventing estrogen from binding and activating them . The downregulation of estrogen receptors leads to the inhibition of estrogen-dependent cell proliferation, which is crucial in the treatment of hormone receptor-positive breast cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Fulvestrant-d3 include:
Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.
Anastrozole: An aromatase inhibitor used to reduce estrogen levels in postmenopausal women with breast cancer.
Letrozole: Another aromatase inhibitor with similar applications to anastrozole.
Uniqueness of this compound
This compound is unique in its ability to act as a pure estrogen receptor antagonist with no agonist effects . This distinguishes it from SERMs like tamoxifen, which have partial agonist activity. Additionally, the deuterated form, this compound, offers enhanced stability and is particularly useful as an internal standard in analytical applications .
Properties
Molecular Formula |
C32H47F5O3S |
---|---|
Molecular Weight |
609.8 g/mol |
IUPAC Name |
(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41?/m1/s1/i14D2,28D |
InChI Key |
VWUXBMIQPBEWFH-SBFFSMBZSA-N |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.